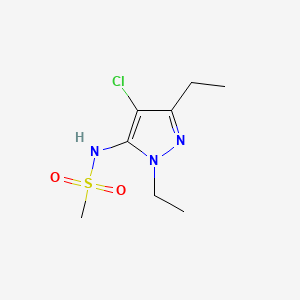

n-(4-Chloro-1,3-diethyl-1h-pyrazol-5-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

n-(4-Chloro-1,3-diethyl-1h-pyrazol-5-yl)methanesulfonamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a chloro group, two ethyl groups, and a methanesulfonamide group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(4-Chloro-1,3-diethyl-1h-pyrazol-5-yl)methanesulfonamide typically involves the reaction of 4-chloro-3,5-diethyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Chloro-3,5-diethyl-1H-pyrazole+Methanesulfonyl chlorideBasethis compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

n-(4-Chloro-1,3-diethyl-1h-pyrazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: Formation of various substituted pyrazole derivatives.

Oxidation Reactions: Formation of sulfone derivatives.

Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of n-(4-Chloro-1,3-diethyl-1h-pyrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. Alternatively, it may modulate receptor activity by binding to the receptor and altering its conformation, leading to changes in downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- n-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)methanesulfonamide

- n-(4-Methyl-1,3-diethyl-1H-pyrazol-5-yl)methanesulfonamide

- n-(4-Bromo-1,3-diethyl-1H-pyrazol-5-yl)methanesulfonamide

Uniqueness

n-(4-Chloro-1,3-diethyl-1h-pyrazol-5-yl)methanesulfonamide is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities. Additionally, the combination of the chloro group with the methanesulfonamide moiety may enhance the compound’s solubility and stability, making it a valuable scaffold for drug development.

Biological Activity

N-(4-Chloro-1,3-diethyl-1H-pyrazol-5-yl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H14ClN3O2S

- Molecular Weight : 273.75 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit certain kinases or phosphatases that play critical roles in cell signaling.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness may stem from the disruption of bacterial cell wall synthesis or interference with metabolic functions.

- Anticancer Properties : Research indicates that pyrazole derivatives, including this compound, may possess anticancer activity. They have been tested against various cancer cell lines and shown to induce apoptosis and inhibit cell proliferation.

Biological Activity Data Table

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Anticancer | MDA-MB-231 (breast cancer) | 12 | |

| Enzyme Inhibition | Aurora Kinase | 0.5 |

Case Study 1: Anticancer Activity

In a study conducted on breast cancer cell lines MCF-7 and MDA-MB-231, this compound demonstrated significant cytotoxic effects. The compound was tested alone and in combination with doxorubicin, revealing a synergistic effect that enhanced the overall efficacy against the cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent for resistant breast cancer subtypes .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound exhibited notable activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. The mechanism was hypothesized to involve disruption of the bacterial membrane integrity and inhibition of essential metabolic pathways .

Properties

Molecular Formula |

C8H14ClN3O2S |

|---|---|

Molecular Weight |

251.73 g/mol |

IUPAC Name |

N-(4-chloro-2,5-diethylpyrazol-3-yl)methanesulfonamide |

InChI |

InChI=1S/C8H14ClN3O2S/c1-4-6-7(9)8(11-15(3,13)14)12(5-2)10-6/h11H,4-5H2,1-3H3 |

InChI Key |

DYKNPJSJCREDTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=C1Cl)NS(=O)(=O)C)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.